molecular formula C11H9BrN2O2S B13659149 Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate

Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate

Cat. No.: B13659149
M. Wt: 313.17 g/mol
InChI Key: WOUMSVFTQKIEPV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring, and it is substituted with a bromine atom. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate typically involves the reaction of 2-bromopyridine with thiazole-4-carboxylic acid under specific conditions. One common method includes:

    Starting Materials: 2-bromopyridine, thiazole-4-carboxylic acid, and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate
  • Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate
  • Ethyl 2-(5-Iodopyridin-2-yl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that other halogens may not, making this compound particularly valuable in certain synthetic and biological contexts.

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

ethyl 2-(5-bromopyridin-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3

InChI Key

WOUMSVFTQKIEPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Br

Origin of Product

United States

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